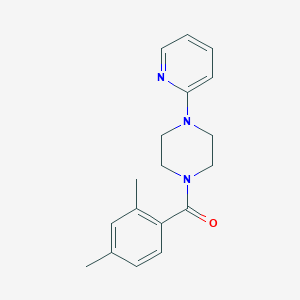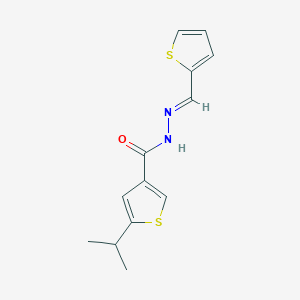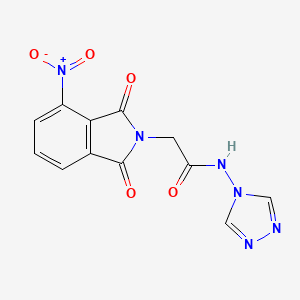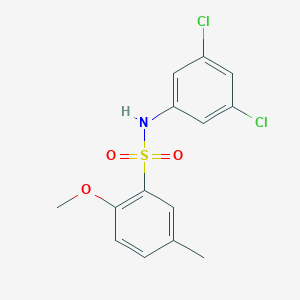
N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide, also known as DMSO-PB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is known for its ability to modulate various biological processes, which has led to its investigation in various fields of research, including neuroscience, cancer, and immunology.
Mécanisme D'action
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide is not fully understood. However, it is believed to modulate various biological processes by interacting with specific molecular targets. N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to interact with the TRPV1 receptor, which is involved in pain sensation and inflammation. It has also been shown to interact with the PPARγ receptor, which is involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects. In cancer research, N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways. In neuroscience, N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to protect against neuronal damage and improve cognitive function by reducing oxidative stress and inflammation. In immunology, N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to modulate immune cell function and reduce inflammation by interacting with specific molecular targets.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are also some limitations to using N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems. Additionally, its potential side effects and toxicity need to be carefully evaluated before it can be used in clinical settings.
Orientations Futures
There are several future directions for research on N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders. Another direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, the development of more potent and selective analogs of N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Méthodes De Synthèse
N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide can be synthesized by reacting 2,5-dimethoxyaniline with 3-chlorosulfonylbenzoic acid, followed by reaction with pyrrolidine and then reduction with sodium borohydride. The final product is then purified by column chromatography to obtain pure N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. In cancer research, N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In neuroscience, N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to protect against neuronal damage and improve cognitive function. In immunology, N-(2,5-dimethoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to modulate immune cell function and reduce inflammation.
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-15-8-9-18(26-2)17(13-15)20-19(22)14-6-5-7-16(12-14)27(23,24)21-10-3-4-11-21/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZFCVSNRXZZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide](/img/structure/B5869580.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide](/img/structure/B5869589.png)
![4-{3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}morpholine](/img/structure/B5869605.png)
![2-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5869616.png)


![3-methyl-1-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5869633.png)

![N-[3-(acetylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5869644.png)



![4-methylbenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5869686.png)